3-Amino-4-cyanopyridine
Description
Significance of the Pyridine (B92270) Core Structure in Heterocyclic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.comwikipedia.org Its structure is analogous to benzene (B151609), with a CH group replaced by a nitrogen atom. wikipedia.org This substitution, however, imparts distinct electronic properties that profoundly influence its reactivity. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the ring. uomus.edu.iq This results in a dipole moment and a weaker resonance stabilization compared to benzene. wikipedia.org
The nitrogen atom's sp2 hybridization and the delocalized π-electron system confer aromatic character and stability to the pyridine ring. numberanalytics.com Unlike pyrrole, the lone pair of electrons on the nitrogen atom in pyridine is not part of the aromatic π-system and resides in an sp2 orbital, making it available to react with protons and rendering pyridine basic. uomus.edu.iqlibretexts.org This basicity is a key feature of its chemical behavior. numberanalytics.com
The electronic nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, resembling a deactivated benzene derivative. uomus.edu.iq Conversely, it is more prone to nucleophilic substitution, particularly at the 2- and 4-positions, due to the reduced electron density at these carbon atoms. wikipedia.org This unique reactivity profile allows for a wide range of chemical transformations, making pyridine and its derivatives indispensable in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com
Role of 3-Amino-4-cyanopyridine as a Key Synthetic Intermediate in Scholarly Investigations
This compound serves as a critical and versatile intermediate in a multitude of synthetic pathways explored in academic research. Its value lies in the presence of three reactive sites: the amino group, the cyano group, and the pyridine ring itself. These functional groups can be selectively targeted to build complex molecular frameworks.
The amino group can participate in various reactions, including diazotization, acylation, and condensation reactions. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The pyridine nitrogen can be alkylated or oxidized. This trifunctional nature allows for a high degree of molecular diversity to be generated from a single, readily available starting material.
A significant body of research highlights the use of this compound in the synthesis of fused heterocyclic systems. For instance, it is a precursor for the synthesis of various pyrido[2,3-d]pyrimidines, which are of considerable interest due to their wide range of biological activities. mdpi.com The synthesis often involves the reaction of the amino group and the cyano group with a suitable one-carbon synthon. nih.gov
Furthermore, this compound is a key building block for the preparation of various substituted pyridines with potential applications in medicinal chemistry and materials science. scielo.org.co Its derivatives have been investigated for their potential as kinase inhibitors, anticancer agents, and for their optical properties. bohrium.comajol.infoekb.eg The strategic positioning of the amino and cyano groups at the 3- and 4-positions allows for regioselective transformations, providing access to specific isomers that might be difficult to synthesize through other routes.
Overview of Current Research Trajectories and Academic Focus on this compound
Current academic research on this compound is vibrant and multifaceted, with several key trajectories emerging. A major focus remains on its application in medicinal chemistry for the development of novel therapeutic agents. Researchers are actively exploring the synthesis of new derivatives and screening them for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. bohrium.comajol.infonih.gov The ability to generate large libraries of compounds from this single precursor makes it an attractive scaffold for drug discovery programs.
Another significant area of investigation is the development of more efficient and environmentally friendly synthetic methods for both the preparation of this compound and its subsequent transformations. mdpi.com This includes the use of novel catalysts, green solvents, and one-pot multi-component reactions to improve yields, reduce waste, and simplify experimental procedures. mdpi.comajol.info
In the field of materials science, research is directed towards the synthesis of novel dyes, pigments, and functional organic materials derived from this compound. scielo.org.co The electronic properties of the pyridine ring, combined with the versatility of the amino and cyano groups, allow for the fine-tuning of the optical and electronic properties of the resulting materials.
Furthermore, there is a growing interest in understanding the physicochemical properties of this compound and its derivatives in more detail. scielo.org.cotandfonline.com This includes studies on their solubility, stability, and spectroscopic characteristics, which are crucial for their practical application in various fields. chemicalbook.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅N₃ | |
| Molecular Weight | 119.12 g/mol | |
| Boiling Point | 332.891°C at 760 mmHg | chemicalbook.com |
| Flash Point | 155.127°C | chemicalbook.com |
| Physical State | Solid | fishersci.com |
Properties
IUPAC Name |
3-aminopyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-9-4-6(5)8/h1-2,4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZNQSQPDQLHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443301 | |
| Record name | 3-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78790-79-1 | |
| Record name | 3-Amino-4-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminoisonicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Amino 4 Cyanopyridine and Its Structural Analogues
Multicomponent Reaction (MCR) Strategies for 2-Amino-3-cyanopyridine (B104079) Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of highly functionalized pyridine (B92270) rings. researchgate.netresearchgate.net These reactions are characterized by the one-pot combination of three or more starting materials to form a final product that incorporates portions of all reactants. tandfonline.com This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate molecular diversity from readily available precursors. preprints.org For the synthesis of 2-amino-3-cyanopyridine analogues, four-component reactions are particularly prominent. encyclopedia.pubresearchgate.net
A widely employed MCR for constructing the 2-amino-3-cyanopyridine scaffold involves the condensation of an aromatic aldehyde, a ketone (such as acetophenone (B1666503) or cyclohexanone), malononitrile (B47326), and a nitrogen source. researchgate.netencyclopedia.pubmdpi.com The reaction typically proceeds through a well-established sequence. The first step is a Knoevenagel condensation between the aromatic aldehyde and malononitrile, often catalyzed by a base, to form an arylidene malononitrile intermediate. tandfonline.comchem-soc.si This is followed by a Michael addition of the enolate derived from the ketone to the activated double bond of the arylidene malononitrile. chem-soc.si The final step involves cyclization and subsequent aromatization, incorporating the nitrogen atom to yield the stable pyridine ring. tandfonline.comresearchgate.net This one-pot, four-component coupling provides a direct and efficient route to a variety of substituted 2-amino-3-cyanopyridines. encyclopedia.pub
In the multicomponent synthesis of cyanopyridines, ammonium (B1175870) acetate (B1210297) (NH₄OAc) is frequently used as the essential nitrogen source for the formation of the pyridine ring. researchgate.netencyclopedia.pub It provides the nitrogen atom required for the final cyclization step of the reaction cascade. Beyond its role as a reagent, ammonium acetate can also function as a catalyst in certain contexts. Its use is a hallmark of several classic and modern pyridine syntheses, including the Hantzsch dihydropyridine (B1217469) synthesis, where it serves as the nitrogen donor in the condensation with a β-keto ester and an aldehyde. preprints.org In the four-component synthesis of 2-amino-3-cyanopyridines, a large excess of ammonium acetate can facilitate spontaneous cyclodehydration, leading to excellent yields under mild conditions without the need for an additional acid catalyst.
Catalytic Approaches in 3-Amino-4-cyanopyridine Synthesis
The efficiency and selectivity of cyanopyridine synthesis are often significantly enhanced by the use of catalysts. A diverse array of both heterogeneous and homogeneous catalysts has been developed to promote these transformations, often enabling milder reaction conditions, shorter reaction times, and improved yields.
Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. tandfonline.comencyclopedia.pub Nanostructured materials, with their high surface-to-volume ratios, have shown exceptional activity.
A facile and novel synthesis of 2-amino-3-cyanopyridine derivatives has been achieved using nanostructured sodium calcium pyrophosphate (Na₂CaP₂O₇) as an efficient, reusable, and environmentally benign catalyst. researchgate.net This method involves the one-pot, solvent-free reaction of aromatic aldehydes, malononitrile, a ketone, and ammonium acetate, affording products in high yields (84–94%) in a short time. researchgate.netresearchgate.net
Copper nanoparticles supported on charcoal (Cu/C) have also been developed as a highly efficient and recyclable heterogeneous catalyst for this four-component reaction. encyclopedia.pubresearchgate.net This system demonstrates broad applicability with various aldehydes and ketones, providing good to excellent yields. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. encyclopedia.pubresearchgate.net Other nanostructured catalysts, such as magnetic iron oxide nanoparticles (e.g., Fe₃O₄@THAM-SO₃H), have also been successfully employed, offering magnetic separability for easy recovery and reuse. tandfonline.com
Table 1: Performance of Selected Heterogeneous Nanocatalysts in 2-Amino-3-cyanopyridine Synthesis
| Catalyst | Key Features | Typical Yield | Reaction Conditions | Source(s) |
|---|---|---|---|---|
| Na₂CaP₂O₇ | Reusable, non-toxic, efficient under solvent-free conditions. | 84-94% | 80 °C, Solvent-free | researchgate.net, researchgate.net |
| Cu/C | Recyclable (at least 8 times), applicable to large scale. | 71-94% | 110 °C, Chloroform | encyclopedia.pub, researchgate.net |
| Fe₃O₄@THAM-SO₃H | Magnetically separable, reusable, stable, eco-friendly. | 70-90% | Mild, 15-40 min | tandfonline.com |
Lewis acids are effective catalysts for pyridine synthesis, including the Bohlmann-Rahtz reaction, by activating the substrates towards cyclodehydration. Ytterbium(III) triflates, such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃), have been successfully used to catalyze the one-pot synthesis of 2-amino-3-cyanopyridine derivatives. tandfonline.commdpi.com This method is noted for its high yields and tolerance of a wide range of substrates. tandfonline.com
Tetrabutylammonium (B224687) bromide (Bu₄N⁺Br⁻) has been identified as an effective catalyst for the synthesis of nicotinonitrile derivatives, often used in aqueous media, highlighting its role in green synthetic protocols. It functions as a phase-transfer catalyst, facilitating reactions between reactants in different phases. researchgate.net
Copper(II) acetate (Cu(OAc)₂) has been reported as a highly effective and green promoter for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives via the condensation of aldehydes, ketones, malononitrile, and ammonium acetate. This protocol offers an efficient and environmentally friendly alternative to other methods.
Table 2: Examples of Lewis Acid and Other Catalysts in Cyanopyridine Synthesis
| Catalyst | Catalyst Type | Reaction | Source(s) |
|---|---|---|---|
| Yb(PFO)₃ | Lewis Acid | One-pot synthesis of 2-amino-3-cyanopyridines. | , tandfonline.com |
| Bu₄N⁺Br⁻ | Phase-Transfer Catalyst | Synthesis of 2-amino-3-cyanopyridines in aqueous medium. | , |
| Cu(OAc)₂ | Lewis Acid / Promoter | One-pot synthesis of 2-amino-3-cyanopyridines. |
| ZnCl₂ | Lewis Acid | Four-component synthesis of polysubstituted pyridines. | chem-soc.si |
Environmentally Conscious Synthetic Protocols
In line with the growing emphasis on sustainable chemical manufacturing, several environmentally conscious or "green" protocols for cyanopyridine synthesis have been developed. A major focus is the reduction or elimination of hazardous organic solvents. Many advanced syntheses are performed under solvent-free conditions, which minimizes waste and simplifies product purification. researchgate.net
The use of water as a reaction solvent is another key green strategy, as it is non-toxic, inexpensive, and safe. preprints.org Catalysts like tetrabutylammonium bromide (Bu₄N⁺Br⁻) have been shown to be effective in aqueous media for these syntheses.
The development of reusable heterogeneous catalysts, such as the nanostructured materials Na₂CaP₂O₇, Cu/C, and various magnetic nanoparticles, is a cornerstone of green synthetic chemistry. researchgate.nettandfonline.comencyclopedia.pub These catalysts can be easily recovered and reused for several cycles, reducing chemical waste and cost. The use of natural and biodegradable catalysts, such as animal bone meal, has also been explored as a green and reusable option. Furthermore, the intrinsic nature of multicomponent reactions contributes to the green credentials of these syntheses by improving atom economy and reducing the number of synthetic steps and purification operations required compared to traditional linear syntheses. preprints.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-3-cyanopyridine |
| Malononitrile |
| Ammonium acetate |
| Sodium calcium pyrophosphate (Na₂CaP₂O₇) |
| Copper nanoparticles on charcoal (Cu/C) |
| Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) |
| Tetrabutylammonium bromide (Bu₄N⁺Br⁻) |
| Copper(II) acetate (Cu(OAc)₂) |
| Iron(III) oxide (Fe₃O₄) |
| Zinc chloride (ZnCl₂) |
| Ytterbium(III) trifluoromethanesulfonate |
| Acetophenone |
| Cyclohexanone |
| Formaldehyde |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and often enhancing reaction rates and yields. For the synthesis of 2-amino-3-cyanopyridine derivatives, which are structural isomers and important analogues of this compound, one-pot multi-component reactions (MCRs) are particularly well-suited for solvent-free approaches. mdpi.com These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt. mdpi.comsemanticscholar.org
Several studies have demonstrated the efficacy of heterogeneous catalysts under these conditions. For instance, a nanostructured diphosphate, Na₂CaP₂O₇, has been successfully employed as an efficient, reusable catalyst for the synthesis of various 2-amino-3-cyanopyridine derivatives. mdpi.com The reactions, conducted at 80°C, proceed rapidly and afford the desired products in good to outstanding yields, typically between 84% and 94%. mdpi.com Similarly, a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, has been used to facilitate the reaction under solvent-free conditions at 70°C, achieving yields as high as 95% in just 10 minutes. orgchemres.org The absence of a solvent in these methods not only aligns with green chemistry principles but also simplifies product isolation and purification. orgchemres.orgtandfonline.com
Table 1: Comparison of Catalysts in Solvent-Free Synthesis of 2-Amino-3-cyanopyridine Analogues
| Catalyst | Temperature (°C) | Reaction Time (min) | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Na₂CaP₂O₇ | 80 | 15-25 | 84-94 | mdpi.com |
| Fe₃O₄@THAM-Mercaptopyrimidine | 70 | 10 | 95 | orgchemres.org |
| None (Gram-Scalable Method) | Not Specified | Not Specified | >95 | tandfonline.com |
Microwave-Assisted Synthesis for Expedited Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. This method has been widely applied to the synthesis of 2-amino-3-cyanopyridine scaffolds, demonstrating significant advantages over conventional heating. scispace.comresearchgate.net The high efficiency of microwave irradiation stems from its ability to rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields. semanticscholar.org
A one-pot, solvent-free synthesis of 2-amino-3-cyanopyridine derivatives has been achieved by irradiating a mixture of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate in a microwave oven for just 7-9 minutes. semanticscholar.org This approach provides a facile, rapid, and environmentally friendly route to these compounds. semanticscholar.org The efficiency of microwave-assisted synthesis can be further enhanced by the use of solid catalysts. Reusable solid acids, such as Fe³⁺ K-10 montmorillonite (B579905) clay and HY-zeolite, have been employed to catalyze the multi-component reaction, resulting in high yields and short reaction times. wiley.com The synergy between microwave irradiation and solid-acid catalysis offers a particularly efficient and green synthetic protocol. wiley.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Synthesis Method | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Cu(OAc)₂ in refluxing ethanol | 2 hours | 92 | ajol.info |
| Microwave-Assisted | None / Solvent-Free | 7-9 minutes | 85-93 | semanticscholar.org |
| Microwave-Assisted | Fe³⁺ K-10 Clay | 4-6 minutes | 88-95 | wiley.com |
| Microwave-Assisted | Yb(PFO)₄ | Not Specified | Good | researchgate.net |
Directed Synthesis of Specific Substituted this compound Analogues
Beyond general synthetic methods, the development of strategies for the directed synthesis of specific substituted analogues is crucial for applications in fields like medicinal chemistry and materials science. These methods focus on introducing desired functional groups at specific positions on the pyridine ring, either by building the ring from strategically chosen precursors or by selectively modifying an existing scaffold.
Preparation from 4-Pyridinecarbonitrile Derivatives
4-Pyridinecarbonitrile (4-cyanopyridine) serves as a valuable and readily available starting material for the synthesis of C4-substituted pyridine derivatives. sfdchem.com One direct approach involves the condensation of 4-cyanopyridine (B195900) with various amines in the presence of a base like sodium methoxide (B1231860) to produce heterocyclic amidine derivatives. nih.gov This method can be performed under both conventional heating and microwave irradiation. nih.gov
A more advanced strategy utilizes 4-cyanopyridine in a metal-free radical addition/coupling mechanism. acs.org In this process, a pyridine-boryl radical is generated in situ from 4-cyanopyridine and bis(pinacolato)diboron. This radical species then reacts with α,β-unsaturated ketones to synthesize 4-substituted pyridine derivatives. acs.org This transformation highlights the utility of 4-cyanopyridine not just as a structural backbone but also as an active participant in bond-forming reactions to create highly specific substitution patterns. acs.org
Selective Derivatization of Precursor Molecules
The regioselective functionalization of a pre-formed pyridine ring is a powerful tool for accessing specific analogues. This often requires overcoming the intrinsic reactivity patterns of the heterocycle. One common strategy involves the transformation of existing functional groups. For example, a 2-amino-4-methyl-pyridine-carbonitrile can be converted to a 2-hydroxy derivative via a diazonium salt intermediate, which can then be chlorinated using phosphorus oxychloride to yield the 2-chloro-4-methyl-3-pyridinecarbonitrile. google.com This step-wise modification allows for the selective introduction of different substituents at the C2 position.
Another key strategy for achieving regioselectivity is the use of blocking groups. A blocking group can be temporarily installed at a reactive site on the pyridine ring, thereby directing subsequent reactions to a different, desired position. nih.gov For instance, a maleate-derived blocking group can be used to control Minisci-type decarboxylative alkylation specifically at the C-4 position of the pyridine ring. nih.gov After the C-4 functionalization is complete, the blocking group is removed, yielding the C4-alkylated pyridine. This approach enables the synthesis of specific isomers that would be difficult to obtain through direct functionalization, which often results in mixtures. nih.gov Furthermore, nicotinonitrile precursors can undergo intramolecular cyclization reactions, such as the Thorpe-Ziegler reaction, to form fused heterocyclic systems like furo[2,3-b]pyridines, demonstrating another route for complex derivatization. ekb.eg
Elucidation of Chemical Reactivity and Derivatization Pathways of 3 Amino 4 Cyanopyridine
Reactivity at the Amino Functionality (–NH₂)
The amino group in 3-Amino-4-cyanopyridine serves as a primary nucleophilic center, readily participating in reactions with a wide array of electrophiles. Its reactivity is fundamental to the construction of more complex molecular architectures.
The amino group is a key participant in cyclization reactions that lead to the formation of pyridine-fused heterocycles. These reactions typically involve the condensation of the amino group with a bifunctional electrophile, resulting in the formation of a new ring fused to the pyridine (B92270) core. For instance, 2-amino-3-cyanopyridines are extensively utilized as precursors for a variety of fused heterocyclic systems. researchgate.netresearchgate.net One common strategy involves the reaction with reagents like formic acid or acetic anhydride (B1165640) to construct fused pyrimidine (B1678525) rings. The cyclocondensation of 2-oxo-pyridine-3,5-dicarbonitriles, which are derivatives of the aminocyanopyridine scaffold, with formic acid and a catalytic amount of sulfuric acid leads to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivatives. nih.gov Similarly, reaction with acetic anhydride can yield 2-methyl analogs of these fused systems. nih.gov These transformations highlight the role of the amino group as the initial point of nucleophilic attack, which is followed by an intramolecular cyclization and dehydration to afford the stable, fused aromatic system.
The following table summarizes representative cyclization reactions involving the amino functionality.
| Starting Material Class | Reagent(s) | Fused Heterocycle Formed |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Formic Acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
| 2-Oxo-pyridine-3,5-dicarbonitriles | Acetic Anhydride | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine |
Table 1: Examples of Cyclization Reactions at the Amino Group.
The nucleophilic amino group of this compound readily undergoes acylation with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding amides. This classic transformation is a foundational step in many synthetic pathways. Furthermore, condensation reactions with carbonyl compounds such as aldehydes and ketones can yield imine intermediates. These reactions are often the initial step in multi-component reactions for synthesizing more complex pyridine derivatives. For example, the one-pot reaction of an aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) proceeds via the formation of an imine intermediate to ultimately yield 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org
Reactivity at the Cyano Functionality (–CN)
The carbon atom of the cyano group is electrophilic and susceptible to attack by nucleophiles. This reactivity is often harnessed to construct new heterocyclic rings. For example, the reaction of 3-cyanopyridine-2(1H)-thiones with certain reagents can lead to the formation of fused thieno[2,3-b]pyridines. researchgate.net In these reactions, an initial nucleophilic attack or alkylation can be followed by an intramolecular cyclization involving the cyano group, which becomes part of the newly formed ring. The versatility of the cyano group is further demonstrated in one-pot syntheses where it participates in Michael additions followed by cyclization and aromatization to produce highly substituted aminocyanopyridines. semanticscholar.orgresearchgate.net
The cyano group can be hydrolyzed under either acidic or alkaline conditions to yield a carboxylic acid or its corresponding amide. libretexts.org This transformation is a standard method for converting nitriles into valuable carboxylic acid derivatives.
Under acidic conditions, this compound is heated with a dilute mineral acid, such as hydrochloric acid, to produce 3-aminopyridine-4-carboxylic acid directly. libretexts.org The reaction proceeds through the intermediate formation of the corresponding amide.
Acid Hydrolysis: this compound + 2H₂O + H⁺ → 3-Aminopyridine-4-carboxylic acid + NH₄⁺ libretexts.org
Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This process initially yields the salt of the carboxylic acid (e.g., sodium 3-amino-4-picolinate) and ammonia (B1221849) gas. libretexts.orggoogle.com Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free 3-aminopyridine-4-carboxylic acid. libretexts.org
Alkaline Hydrolysis:
this compound + H₂O + OH⁻ → 3-Amino-4-picolinate + NH₃ libretexts.org
3-Amino-4-picolinate + H⁺ → 3-Aminopyridine-4-carboxylic acid libretexts.org
The hydrolysis of various substituted cyanopyridines can yield amides and carboxylic acids with yields often ranging from 95% to over 99%. google.com
| Hydrolysis Condition | Reagents | Intermediate Product | Final Product |
| Acidic | Dilute HCl, Heat | 3-Aminopyridine-4-carboxamide | 3-Aminopyridine-4-carboxylic acid |
| Alkaline | NaOH(aq), Heat; then H⁺ | Sodium 3-amino-4-picolinate | 3-Aminopyridine-4-carboxylic acid |
Table 2: Conditions for the Hydrolysis of the Cyano Group.
Formation of Complex Polycyclic Heterocyclic Systems
The dual reactivity of this compound makes it an exceptional precursor for the synthesis of complex polycyclic heterocyclic systems. Both the amino and cyano groups can be engaged in sequential or one-pot reactions to build multiple rings onto the initial pyridine scaffold. For instance, the synthesis of pyrido[2,3-d]pyrimidines involves reactions that utilize both the amino and cyano functionalities of the starting aminocyanopyridine. nih.gov Similarly, the synthesis of pyrido[3,4-c]cinnolines can be achieved from 3-aminopyridine (B143674) derivatives through diazotization followed by intramolecular electrophilic substitution, demonstrating how the amino group can be transformed to initiate further cyclizations. mdpi.com The strategic manipulation of these functional groups allows for the construction of elaborate molecules, such as pyrido[3,2:4,5]thieno[2,3-c]cinnolines, through a multi-step sequence involving alkylation, thiophene (B33073) ring formation, and subsequent pyridazine (B1198779) ring closure. researchgate.net
Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
The synthesis of pyrido[2,3-d]pyrimidines typically involves the cyclization of an ortho-amino cyanopyridine, specifically the 2-amino-3-cyanopyridine scaffold. In these reactions, the amino group at the C-2 position and the cyano group at the C-3 position are adjacent, allowing for intramolecular cyclization with reagents like formic acid or acetic anhydride to form the fused pyrimidine ring. nih.govnih.gov
For this compound, the amino and cyano groups are positioned at C-3 and C-4, respectively. This arrangement does not permit the direct annulation required to form the pyrido[2,3-d]pyrimidine ring system. Instead, cyclization involving the C-3 amino group and C-4 cyano group would be expected to yield the isomeric pyrido[3,4-d]pyrimidine (B3350098) core. As such, the synthesis of pyrido[2,3-d]pyrimidine derivatives directly from a this compound starting material is not a chemically favored or commonly documented transformation.
Construction of Thieno[2,3-b]pyridine (B153569) Analogues
The construction of the thieno[2,3-b]pyridine scaffold is a well-established synthetic route, often achieved through the Gewald reaction or by cyclization of functionalized pyridine-2(1H)-thiones. researchgate.netresearchgate.net These methods typically require a nitrile group to be adjacent to an active methylene (B1212753) group or a thiol group at the C-2 position of the pyridine ring to facilitate the formation of the thiophene ring fused between positions 2 and 3.
Given the structure of this compound, the formation of a thieno[2,3-b]pyridine ring system is not a direct or straightforward process. The functional groups are not positioned correctly for the standard cyclization reactions that form the [2,3-b] fusion. The synthesis of this scaffold generally commences from starting materials like 3-cyanopyridine-2(1H)-thiones, which undergo S-alkylation followed by intramolecular cyclization. researchgate.net
Derivatization to Pyrazolo[3,4-b]pyridine and Triazolo[1,5-a]pyridine Scaffolds
The synthesis of pyrazolo[3,4-b]pyridines is commonly achieved by constructing the pyridine ring onto a pre-existing pyrazole (B372694). This often involves the cyclocondensation of 5-aminopyrazole derivatives with 1,3-dielectrophilic species. mdpi.comresearchgate.net An alternative approach involves the reaction of 2-chloronicotinonitriles with hydrazine (B178648), where the pyrazole ring is annulated onto the pyridine core. cdnsciencepub.com For this compound, a reaction with hydrazine would be expected to involve the C-4 cyano group and the C-3 amino group, leading to the isomeric pyrazolo[4,3-c]pyridine system rather than the specified pyrazolo[3,4-b]scaffold.
Similarly, the formation of the triazolo[1,5-a]pyridine ring system characteristically relies on the presence of an amino group at the C-2 position of the pyridine ring (e.g., 2-aminopyridine). organic-chemistry.org The cyclization mechanism involves the pyridine ring nitrogen (N-1) and the exocyclic amino group at C-2. The this compound molecule lacks the required 2-amino functionality, making it an unsuitable precursor for the direct synthesis of triazolo[1,5-a]pyridines.
Intramolecular Cyclization (e.g., Thorpe-Ziegler Cyclization) for Ring Closure
The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles, catalyzed by a base, to form an enaminonitrile, which upon hydrolysis yields a cyclic ketone. wikipedia.orgsemanticscholar.org This reaction is a powerful tool for the formation of five- and six-membered rings.
While this compound itself cannot undergo this reaction, a suitably modified derivative can. If the amino group at C-3 is functionalized with a side chain containing a nitrile group, an intramolecular Thorpe-Ziegler cyclization becomes possible. The reaction would proceed between the original cyano group at C-4 and the newly introduced nitrile on the side chain. This base-catalyzed ring closure would result in a new ring fused to the 'c' face of the pyridine ring (across positions 3 and 4). For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with N-substituted α-chloroacetanilides leads to S-alkylation intermediates which then cyclize via a Thorpe-Ziegler mechanism to form 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net A similar principle could be applied to a derivative of this compound.
| Starting Material Type | Reagent/Condition | Product Type |
| Pyridine with amino group at C-3 and cyano group at C-4, further derivatized with a nitrile-containing side chain on the amino group | Base (e.g., Sodium ethoxide) | Fused cyclic enaminonitrile |
Azopyridine Formation and Functionalization
The primary amino group at the C-3 position of this compound can undergo diazotization, a standard reaction for aromatic amines. This reaction involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). This process converts the amino group (-NH₂) into a diazonium salt (-N₂⁺Cl⁻). researchgate.net
These resulting pyridine-3-diazonium salts are reactive intermediates. They can subsequently be used in diazo coupling reactions, where they act as electrophiles and react with electron-rich aromatic compounds (such as phenols, anilines, or other activated heterocyclic systems) to form highly colored azopyridine compounds. asianpubs.orgmdpi.com The formation of the azo linkage (-N=N-) creates an extended conjugated system, which is the basis for their use as dyes. The specific color and properties of the resulting azo dye can be tuned by changing the nature of the coupling partner.
| Reaction | Reagents | Intermediate/Product |
| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0-5 °C | 4-Cyanopyridin-3-yl diazonium chloride |
| Azo Coupling | Electron-rich aromatic compound (e.g., phenol, N,N-dimethylaniline) | Azopyridine dye |
Advanced Spectroscopic Characterization and Structural Analysis in 3 Amino 4 Cyanopyridine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 3-Amino-4-cyanopyridine by mapping the chemical environments of its constituent protons and carbon atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within the molecule. The pyridine (B92270) ring of this compound contains three aromatic protons (at positions 2, 5, and 6), and the amino group has two protons. The electron-donating amino group (-NH₂) and the electron-withdrawing cyano group (-CN) exert distinct electronic effects on the pyridine ring, influencing the chemical shifts of the ring protons. The amino group tends to shield adjacent protons (shifting them to a lower ppm value), while the cyano group deshields them (shifting them to a higher ppm value). The protons of the amino group typically appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~8.1-8.3 | Singlet |
| H-5 | ~6.8-7.0 | Doublet |
| H-6 | ~8.2-8.4 | Doublet |
Note: Data are estimated based on substituent effects on the pyridine ring.
¹³C NMR spectroscopy is used to determine the structure of the carbon backbone. This compound has six distinct carbon atoms: five in the aromatic ring and one in the cyano group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of neighboring atoms and functional groups. The carbon atom of the cyano group is typically found in the 115-120 ppm range. The carbon atoms of the pyridine ring show shifts influenced by the nitrogen heteroatom and the attached amino and cyano groups. For instance, the carbon atom bonded to the amino group (C-3) would be shifted upfield compared to an unsubstituted carbon, while the carbon bonded to the cyano group (C-4) would be shifted downfield. scispace.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-155 |
| C-3 | ~155-160 |
| C-4 | ~90-95 |
| C-5 | ~110-115 |
| C-6 | ~152-157 |
Note: Data are estimated based on substituent effects and analysis of related pyridine derivatives. scispace.com
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. The IR spectrum of this compound is characterized by distinct peaks corresponding to the amino (-NH₂) and nitrile (-C≡N) groups. The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group gives rise to a sharp, intense absorption band in the 2200-2240 cm⁻¹ region. semanticscholar.orgresearchgate.net Additional bands corresponding to C=C and C=N stretching within the aromatic pyridine ring are observed in the 1500-1650 cm⁻¹ range. scispace.comresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |
| Amino (-NH₂) | N-H Bending (Scissoring) | ~1640 |
| Nitrile (-C≡N) | C≡N Stretch | 2200 - 2240 |
| Pyridine Ring | C=C and C=N Stretch | 1500 - 1650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₅N₃, corresponding to an exact mass of approximately 119.05 Da. In mass spectra, this would be observed as the molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 119. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 120 would be prominent.
The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic nitriles and amines include the loss of small, stable molecules. For this compound, characteristic fragmentation could involve the elimination of hydrogen cyanide (HCN, 27 Da) from the ring and cyano group, or the loss of the amino group.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
|---|---|---|
| [M+H]⁺ | 120 | Protonated molecular ion |
| [M]⁺• | 119 | Molecular ion |
| [M-HCN]⁺• | 92 | Loss of hydrogen cyanide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The pyridine ring, along with the amino and cyano substituents, forms a conjugated system. This extended conjugation lowers the energy gap between electronic orbitals, resulting in absorption in the UV region. The spectra are expected to show absorptions corresponding to π→π* transitions, characteristic of the aromatic system, and potentially n→π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.net The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Precise Three-Dimensional Molecular Structures
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While the crystal structure of a complex containing a related ligand, 3-amino-4,4′-bipyridine, has been determined, a published single-crystal X-ray structure for the isolated this compound molecule was not identified in the surveyed literature. researchgate.net Such a study would definitively establish the planarity of the pyridine ring and the geometry of the amino and cyano substituents, as well as reveal how the molecules pack in the solid state, likely through hydrogen bonds involving the amino group and the nitrogen atoms of the pyridine and cyano functionalities.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing the mass percentages of the constituent elements. This data is fundamental for determining the empirical formula of a substance, which represents the simplest whole-number ratio of atoms of each element in the compound. For this compound, this analysis is crucial for verifying its atomic composition and ensuring the purity of the synthesized compound.
The theoretical elemental composition of this compound can be calculated based on its molecular formula, C6H5N3, and the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). With a molecular weight of approximately 119.13 g/mol , the expected percentages for each element are derived as follows:
Carbon (C): (6 * 12.011 g/mol ) / 119.13 g/mol * 100% = 60.49%
Hydrogen (H): (5 * 1.008 g/mol ) / 119.13 g/mol * 100% = 4.23%
Nitrogen (N): (3 * 14.007 g/mol ) / 119.13 g/mol * 100% = 35.28%
In a research setting, these theoretical values are compared against experimental results obtained from elemental analysis, typically performed using a CHNS analyzer. This instrument combusts the sample, and the resulting gases are quantified to determine the percentage of each element present. The close agreement between the experimental ("found") and theoretical ("calculated") values is a strong indicator of the compound's identity and purity.
While specific experimental data for this compound is not detailed in the available literature, the following table outlines the expected theoretical percentages which serve as a benchmark for such analyses.
| Element | Symbol | Theoretical (%) |
| Carbon | C | 60.49 |
| Hydrogen | H | 4.23 |
| Nitrogen | N | 35.28 |
The validation of the elemental composition of this compound through such analytical methods is a critical step in its comprehensive structural elucidation and is a standard practice in the synthesis and characterization of new chemical entities.
Computational Chemistry and Theoretical Investigations of 3 Amino 4 Cyanopyridine
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine optimized geometries, electronic structures, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. niscpr.res.inaps.org DFT methods are used to investigate the electronic structure of molecules, providing insights into properties like molecular geometry, dipole moment, and spectroscopic transitions. niscpr.res.in The B3LYP functional, a hybrid functional, combined with a standard basis set like 6-31G(d,p), has been shown to provide excellent agreement between theoretical and experimental vibrational spectra for medium to large-sized molecules. niscpr.res.in
Optimized Geometries: DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 3-cyanopyridine (B1664610), the B3LYP/6-31G(d,p) level of theory is commonly used to obtain optimized geometries, including bond lengths and angles. niscpr.res.in For example, in a study of 3-amino-4-(Boc-amino)pyridine, a related compound, DFT calculations using B3LYP, CAM-B3LYP, and B3PW91 functionals were used to determine its geometric structure. researchgate.netconsensus.app These calculations provide the foundational data for understanding the molecule's spatial configuration.
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net This method calculates the energies of electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.inresearchgate.net The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. niscpr.res.in For instance, TD-DFT calculations on 3-amino-4-(Boc-amino)pyridine were performed to understand its electronic transitions in both the gas phase and in a methanol (B129727) solvent. researchgate.netconsensus.app
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated using DFT, which helps in the assignment of experimental infrared (IR) and Raman spectra. niscpr.res.in The calculated harmonic vibrational frequencies are often scaled to achieve better agreement with experimental results. researchgate.net DFT methods have been successfully used to predict the vibrational spectra of various pyridine (B92270) derivatives, aiding in the identification of characteristic functional group vibrations, such as the C≡N stretch of the cyano group and the N-H stretches of the amino group. researchgate.netsemanticscholar.orguit.nowisc.edu
Table 1: Representative DFT Functionals and Basis Sets in Pyridine Derivative Studies
| Computational Task | Common DFT Functional | Common Basis Set | Reference Compound Example |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-31G(d,p) | 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine |
| Electronic Transitions | B3LYP | 6-31+G(d,p) | 3-amino-4-(Boc-amino)pyridine |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | 2-amino-3-nitropyridine |
While DFT is widely used, other quantum chemical methods like Hartree-Fock (HF) and semi-empirical methods also provide valuable insights, particularly for comparative analysis. researchgate.net
Hartree-Fock (HF) Method: The HF method is an ab initio approach that does not rely on empirical parameters. However, it neglects electron correlation, which can affect the accuracy of the results. In comparative studies of aminopyridines, the geometric parameters and vibrational frequencies calculated by the scaled HF method are often compared with DFT and experimental data. researchgate.net Generally, the results from scaled B3LYP methods are found to be superior to those from scaled HF for both vibrational frequencies and geometric parameters. researchgate.net
Semi-Empirical Methods: Semi-empirical methods are faster than ab initio or DFT methods because they use parameters derived from experimental data to simplify calculations. researchgate.net While less accurate, they can be useful for studying large molecules or for preliminary computational screening. A theoretical study on 2, 3, and 4-aminopyridines compared results from semi-empirical, HF, and DFT methods to evaluate their strengths and limitations in predicting properties like charge density and vibrational spectra. researchgate.net The study concluded that for density distribution and vibrational analysis of 3- and 4-aminopyridines, DFT provided the most accurate results. researchgate.net
Table 2: Comparison of Computational Methods for Aminopyridines
| Method | Key Feature | Common Application | Relative Accuracy for Aminopyridines |
|---|---|---|---|
| Density Functional Theory (DFT) | Includes electron correlation at a manageable cost. | Geometry, energy, and spectral predictions. | High |
| Hartree-Fock (HF) | Ab initio method, neglects electron correlation. | Initial geometry optimization, comparison basis. | Moderate |
| Semi-Empirical | Uses experimental parameters to speed up calculations. | Large systems, qualitative predictions. | Lower |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential therapeutic agents. Derivatives of 3-cyanopyridine have been extensively studied as inhibitors of various protein targets. nih.govresearchgate.net
For example, numerous 3-cyanopyridine derivatives have been designed and synthesized as potential anticancer agents targeting the survivin protein, which is overexpressed in many tumors and inhibits apoptosis. nih.govresearchgate.net Molecular docking studies have shown that these compounds can bind effectively to the BIR domain of survivin. nih.govresearchgate.net The interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues, such as Ile74. nih.govresearchgate.net Similarly, other 3-cyanopyridine derivatives have been docked into the ATP-binding site of kinases like VEGFR-2, demonstrating their potential as kinase inhibitors. mdpi.comnih.gov These computational predictions help to rationalize the observed biological activity and guide the synthesis of more potent analogs. nih.govresearchgate.net
Analysis of Intermolecular Forces and Supramolecular Assemblies
The way molecules pack in a solid-state or interact in solution is governed by intermolecular forces. Computational methods can be used to visualize and quantify these non-covalent interactions, which are critical for understanding crystal engineering and the formation of supramolecular structures.
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in crystal structures. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.govresearchgate.net
For related compounds like 4-aminopyridinium (B8673708) thiocyanate, Hirshfeld analysis reveals the relative contributions of different types of interactions to the crystal packing. nih.govnih.gov The analysis generates two-dimensional fingerprint plots that summarize the intermolecular contacts. researchgate.net For this aminopyridine salt, the most significant contributions to crystal packing were from H···H, C···H/H···C, S···H/H···S, and N···H/H···N interactions. nih.govnih.gov Such analysis for 3-amino-4-cyanopyridine would elucidate the roles of its amino and cyano groups in forming hydrogen bonds and other non-covalent interactions that dictate its supramolecular assembly.
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov
In a study of a 2-amino-3-cyanopyridine (B104079) derivative, the MEP map provided key information about its charge distribution. nih.gov Such a calculation for this compound would likely show a region of high negative potential around the nitrogen atom of the cyano group and the nitrogen of the pyridine ring, making them sites for hydrogen bond acceptance. The hydrogen atoms of the amino group would exhibit positive potential, marking them as hydrogen bond donors. This analysis is crucial for predicting how the molecule will interact with other molecules and biological targets. nih.gov
Pharmacological and Biological Applications of 3 Amino 4 Cyanopyridine Derivatives
Anticancer and Antitumor Activities
Derivatives of 3-amino-4-cyanopyridine have emerged as a promising class of compounds in the development of novel anticancer agents. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer cell proliferation, survival, and progression.
Modulation of Apoptotic Pathways and Survivin Protein Inhibition
A critical mechanism through which this compound derivatives exert their anticancer effects is by modulating apoptosis, or programmed cell death. A key target in this pathway is the survivin protein, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human tumors but has very low expression in normal, differentiated cells. nih.govencyclopedia.pub This differential expression makes survivin an attractive target for cancer therapy.
Several studies have demonstrated that 3-cyanopyridine (B1664610) derivatives can effectively suppress the expression of survivin. nih.gov For instance, certain novel 3-cyanopyridine compounds have been shown to cause a significant reduction in survivin levels, leading to the induction of apoptosis. This is often accompanied by a decrease in the expression of other IAP family proteins like Livin, XIAP, and C-IAP1. nih.gov The mechanism can involve proteasome-dependent degradation of survivin. nih.gov
The inhibition of survivin by these compounds disrupts its function in controlling the cell cycle, and in vitro studies have shown that treatment with these derivatives can lead to cell cycle arrest, typically at the G2/M phase, and an increase in the pre-G1 DNA content, which is indicative of apoptosis. nih.gov The induction of apoptosis has been confirmed through assays such as Annexin V-FITC, which show a marked increase in both early and late apoptotic cells following treatment. nih.gov Molecular modeling has suggested that these derivatives may bind at survivin's dimerization interface, disrupting its function. nih.gov
Inhibition of Specific Enzymes (e.g., Topoisomerase II, PIM-1 Kinase, IKK-β)
In addition to modulating apoptosis, this compound derivatives have been identified as inhibitors of several key enzymes that play crucial roles in cancer cell survival and proliferation.
PIM-1 Kinase: The PIM-1 kinase is an oncogenic serine/threonine kinase involved in cell survival and proliferation, making it a valuable target for cancer therapy. orientjchem.orgacs.org Numerous 3-cyanopyridine-based compounds have been developed and evaluated as PIM-1 kinase inhibitors. nih.gov Studies have shown that specific cyanopyridine derivatives can exhibit potent inhibitory activity against PIM-1 kinase, with IC50 values in the sub-micromolar range. nih.gov For example, compounds featuring a 4-bromophenyl or 4-methoxyphenyl group at the 6-position of the pyridine (B92270) ring have demonstrated significant PIM-1 kinase inhibition, with one derivative showing greater potency than the reference drug quercetagetin. nih.gov The antitumor activity of these compounds is often directly related to their ability to inhibit this enzyme. nih.gov
IKK-β: The inhibitor of nuclear factor kappa B kinase subunit beta (IKK-β) is a key modulator of the NF-κB signaling pathway, which is constitutively active in many cancers and plays a role in inflammation and cell survival. A series of 2-amino-3-cyano-4-alkyl-6-(2-hydroxyphenyl) pyridine derivatives has been investigated as potential IKK-β inhibitors. nih.gov Through quantitative structure-activity relationship (QSAR) modeling and molecular docking studies, researchers have designed and screened novel compounds with predicted high inhibitory concentrations and good affinity for the IKK-β active site. nih.gov These findings suggest that the this compound scaffold is a promising template for developing new IKK-β inhibitors for cancer treatment. nih.gov
Topoisomerase II: While many cyanopyridine derivatives have been reported to possess topoisomerase I and II inhibitory activities, specific data focusing solely on this compound derivatives is less detailed. The broader class of substituted cyanopyridines has been recognized for this activity, which is a common mechanism for anticancer drugs that interfere with DNA replication and repair.
In Vitro Cytotoxicity Profiling against Human Cancer Cell Lines (e.g., PC-3, MCF-7, HepG2, A-549, Huh7, U251, A375)
The anticancer potential of this compound derivatives is substantiated by their cytotoxic activity against a wide range of human cancer cell lines. Numerous studies have reported the IC50 (half-maximal inhibitory concentration) values for these compounds, demonstrating their efficacy in inhibiting cancer cell growth.
For example, certain 2-oxo-3-cyanopyridine derivatives have shown significant anti-proliferative activities. One compound with a 4-methoxy substitution (Compound 5e) was found to be twice as active as the standard drug 5-fluorouracil (5-FU) against the PC-3 prostate cancer cell line and 2.6 times more active against the MDA-MB-231 breast cancer cell line. nih.gov Another series of cyanopyridines demonstrated potent cytotoxicity against the HePG2 liver cancer cell line, with some compounds exhibiting lower IC50 values than 5-FU. nih.gov
Similarly, newly synthesized 3-cyanopyridine derivatives have shown potent activity against the MCF-7 breast cancer cell line, with some compounds being more potent than the reference drug doxorubicin. mdpi.com Derivatives have also been tested against A-549 (lung), Huh7 (liver), U251 (glioma), and A375 (melanoma) cell lines, with some compounds showing IC50 values in the low micromolar range. orientjchem.orgresearchgate.net For instance, one derivative demonstrated IC50 values of 5.9 µM against Huh7, 6.0 µM against U251, and 7.2 µM against A375 cells. researchgate.net Another compound showed an IC50 of 2.4 µM against Huh7 cells. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | nih.gov |
| Compound 4c | HepG2 (Liver) | 8.02 ± 0.38 | nih.gov |
| Compound 4d | HepG2 (Liver) | 6.95 ± 0.34 | nih.gov |
| Compound 4c | MCF-7 (Breast) | 15.74 ± 0.78 | nih.gov |
| Compound 4c | PC-3 (Prostate) | 13.64 ± 0.67 | nih.gov |
| Pyridine derivative 5c | HepG2 (Liver) | 1.46 | mdpi.com |
| Compound 5e (4-methoxy substituted) | PC-3 (Prostate) | 9.7 | nih.gov |
| Compound 5c (chloro derivative) | PC-3 (Prostate) | 27.2 | nih.gov |
| Compound 5e (4-methoxy substituted) | HepG2 (Liver) | 15.2 | nih.gov |
| Compound 10n | Huh7 (Liver) | 5.9 | researchgate.net |
| Compound 9o | Huh7 (Liver) | 2.4 | researchgate.net |
| Compound 10n | U251 (Glioma) | 6.0 | researchgate.net |
| Compound 9o | U251 (Glioma) | 17.5 | researchgate.net |
| Compound 10n | A375 (Melanoma) | 7.2 | researchgate.net |
| Compound 9o | A375 (Melanoma) | 7.2 | researchgate.net |
| Compound 8a | A-549 (Lung) | 0.83 µg/ml | orientjchem.org |
| Compound 7b | A-549 (Lung) | 0.87 µg/ml | orientjchem.org |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Structure-Activity Relationship (SAR) Studies for Optimal Antineoplastic Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer properties of this compound derivatives. Research has shown that the nature and position of substituents on the pyridine ring significantly influence their biological activity.
For instance, studies on a series of 3-cyanopyridine derivatives revealed that the 2-oxo-3-cyanopyridine scaffold is generally preferred for in vitro cytotoxic activity compared to the 2-thioxo or 2-amino scaffolds. nih.gov Furthermore, the presence of a substituted phenyl moiety at the 4-position of the pyridine ring was found to be more favorable for anti-proliferative activity than an unsubstituted phenyl group. nih.gov Specifically, electron-donating groups like methoxy or electron-withdrawing groups like chloro and bromo on this phenyl ring can enhance cytotoxic effects. nih.gov
In the context of PIM-1 kinase inhibition, SAR studies have indicated that cyanopyridine derivatives bearing a 3-aminophenyl, 4-methoxyphenyl, or 4-bromophenyl group at the 6-position of the pyridine ring displayed greater cytotoxicity against several cancer cell lines compared to their corresponding cyanopyridone counterparts. nih.gov The lipophilicity of the molecule also plays a role; for example, introducing halogen atoms to a phenyl ring at position 4 was shown to enhance the affinity for survivin by increasing lipophilicity. nih.gov These insights from SAR studies are invaluable for the rational design of more potent and selective this compound-based anticancer agents.
Antimicrobial and Antifungal Efficacy
Beyond their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.
Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Enterococcus faecalis)
Derivatives of this compound have shown broad-spectrum activity against a variety of bacterial pathogens.
Gram-Positive Bacteria:
Staphylococcus aureus: Several novel 3-cyanopyridine derivatives have been synthesized and tested against S. aureus, a common cause of skin, respiratory, and bloodstream infections. Some compounds have shown promising activity, comparable to standard antibiotics. researchgate.net Oligo-3-aminopyridine, for example, has been identified as a potent antibacterial agent against S. aureus. nih.gov
Bacillus subtilis: This Gram-positive bacterium is often used as a model organism in antimicrobial studies. Certain 2-amino-3-cyanopyridine (B104079) derivatives have exhibited notable activity against B. subtilis. mdpi.com
Enterococcus faecalis: A significant cause of hospital-acquired infections, E. faecalis has also been a target for these compounds. Oligo-3-aminopyridine has demonstrated strong antibacterial activity against this pathogen, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 25 µg/ml and 50 µg/ml, respectively. nih.gov Some hybrid azine derivatives incorporating the cyanopyridine moiety have also shown good activity against E. faecalis. encyclopedia.pub
Gram-Negative Bacteria:
Escherichia coli: A common cause of urinary tract infections and gastroenteritis, E. coli has been shown to be susceptible to various 3-cyanopyridine derivatives. Newly designed N-amino-5-cyano-6-pyridones exhibited minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL against E. coli. orientjchem.org The mechanism of action for some of these derivatives involves the inhibition of DNA gyrase A. orientjchem.org
Pseudomonas aeruginosa: This opportunistic pathogen is known for its resistance to multiple antibiotics. While it is often a challenging target, some 3-amino-4-aminoximidofurazan derivatives have shown moderate to significant antimicrobial activities against P. aeruginosa. researchgate.net
The antimicrobial efficacy of these compounds is often influenced by the specific substitutions on the pyridine ring. For example, compounds with methoxy and chloro group substitutions have been reported to show better antibacterial activity. nih.gov
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Derivative Type | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| N-amino-5-cyano-6-pyridones (3d, 3e) | Escherichia coli | MIC = 3.91 µg/mL | orientjchem.org |
| Oligo-3-aminopyridine (OAP) | Staphylococcus aureus | MIC = 25 µg/ml, MBC = 50 µg/ml | nih.gov |
| Oligo-3-aminopyridine (OAP) | Enterococcus faecalis | MIC = 25 µg/ml, MBC = 50 µg/ml | nih.gov |
| 2-aminopyridine derivative (2c) | Staphylococcus aureus | MIC = 0.039 µg·mL−1 | mdpi.com |
| 2-aminopyridine derivative (2c) | Bacillus subtilis | MIC = 0.039 µg·mL−1 | mdpi.com |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Experimental conditions and specific compound structures vary across studies.
Antifungal Spectrum (e.g., Candida albicans)
Derivatives of this compound have demonstrated notable antifungal properties, particularly against Candida albicans, a prevalent opportunistic fungal pathogen in humans. Certain 2-amino-3-cyanopyridine derivatives have shown promising activity against this fungus. For instance, compounds containing bromine atoms and nitro groups have been highlighted for their biological activities.
One study identified a pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), as having significant antifungal effects against C. albicans. This compound exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov The fungicidal nature of these compounds was confirmed by a rapid reduction in the viability of C. albicans upon treatment. nih.gov Furthermore, these derivatives have also shown efficacy against fluconazole- and caspofungin-resistant strains of C. albicans, indicating their potential to address the growing challenge of antifungal resistance. nih.gov The research also pointed to the inhibition of biofilm formation, a critical virulence factor for C. albicans, as another mechanism of action. nih.gov
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | 12.5 | nih.gov |
| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | 50 | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
The anti-inflammatory properties of pyridine derivatives have been a subject of significant investigation. These compounds are thought to exert their effects through various mechanisms, including the chelation of iron, which can catalyze the production of reactive oxygen species involved in inflammatory processes. Derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. The presence of a benzyl group on the pyridine ring appears to enhance this potency.
In studies involving thienopyridine derivatives, researchers evaluated their ability to inhibit nitric oxide (NO) production in murine RAW264.7 macrophages stimulated by lipopolysaccharide (LPS). Certain derivatives showed significant inhibition of NO production, a key mediator in the inflammatory response. For example, some thienopyridines exhibited IC50 values for NO inhibition in the range of 76.6 to 96.8 µM.
| Compound Class | Activity Metric | IC50 Value (µM) |
|---|---|---|
| Thienopyridine Derivative 7a | NO Production Inhibition | 76.6 |
| Thienopyridine Derivative 7f | NO Production Inhibition | 96.8 |
Antiviral Properties, Including Anti-HIV Research
The pyridine scaffold is a crucial component in the development of antiviral agents, particularly in the context of anti-HIV research. Derivatives of this compound have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs that plays a vital role in highly active antiretroviral therapy (HAART).
A series of 5-cyano substituted diarylpyridines were designed and synthesized to inhibit HIV-1. One of the most potent compounds in this series, I-5b, demonstrated outstanding activity against wild-type and mutant HIV-1 strains, with EC50 values ranging from 5.62 to 171 nM. Notably, against the K103N mutant strain, a common source of NNRTI resistance, compound I-5b had an EC50 of 9.37 nM, which is significantly more potent than the established drugs nevirapine and efavirenz. The target of these compounds was confirmed to be the HIV-1 reverse transcriptase, with moderate inhibitory activity (IC50 = 0.094–12.0 μM).
Another study focused on amine-type cyclopentanepyridinone derivatives as NNRTIs. Several of these compounds exhibited anti-HIV-1 activity, with one derivative showing a potent EC50 of 540 nM and low cytotoxicity.
| Compound/Series | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-cyano substituted diarylpyridine (I-5b) | Wild-type & Mutant HIV-1 | EC50 | 5.62-171 nM | nih.gov |
| 5-cyano substituted diarylpyridine (I-5b) | K103N Mutant HIV-1 | EC50 | 9.37 nM | nih.gov |
| 5-cyano substituted diarylpyridines | HIV-1 Reverse Transcriptase | IC50 | 0.094-12.0 µM | nih.gov |
| Amine-type cyclopentanepyridinone (Compound 9) | HIV-1 (IIIB) | EC50 | 540 nM | researchgate.net |
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, α-Glycosidase, Phosphodiesterase-3)
Derivatives of this compound have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential in a range of diseases.
Carbonic Anhydrase: 2-Amino-3-cyanopyridine derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isozymes I and II. These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. The synthesized compounds displayed Ki values in the micromolar range, with one derivative showing a Ki of 2.84 μM against hCA I and another exhibiting a Ki of 2.56 μM against hCA II.
α-Glycosidase: Inhibition of α-glucosidase is a key strategy in the management of type 2 diabetes. Thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been studied for their α-glucosidase inhibitory activity. One such derivative, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, demonstrated an IC50 of 9.77 mM, surpassing the activity of the standard drug acarbose (IC50 = 11.96 mM). nih.gov Another series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones also showed significant inhibitory activity against α-glucosidase, with one compound having an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of acarbose. bohrium.com
Phosphodiesterase-3 (PDE3): PDE3 inhibitors are used in the treatment of congestive heart failure. A series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles were synthesized and evaluated for their ability to inhibit PDE3A. One compound, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, was identified as a potent inhibitor with an IC50 of 27 μM.
| Enzyme | Derivative Class | Inhibition Metric | Value | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase I (hCA I) | 2-Amino-3-cyanopyridine | Ki | 2.84 µM | |
| Carbonic Anhydrase II (hCA II) | 2-Amino-3-cyanopyridine | Ki | 2.56 µM | |
| α-Glycosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | IC50 | 9.77 mM | nih.gov |
| α-Glycosidase | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | IC50 | 3.66 mM | bohrium.com |
| Phosphodiesterase-3A (PDE3A) | 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile | IC50 | 27 µM |
Emerging Therapeutic Explorations
The structural versatility of this compound derivatives has prompted their investigation into other therapeutic areas, including diabetes and malaria.
As mentioned in the enzyme inhibition section, the ability of 3-aminopyridine (B143674) derivatives to inhibit α-glucosidase is a significant finding in the context of antidiabetic drug discovery. nih.govbohrium.com By slowing the digestion of carbohydrates, these compounds can help to manage postprandial hyperglycemia, a key concern in type 2 diabetes. The development of potent and selective α-glucosidase inhibitors from this chemical class is an active area of research. For example, 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones have shown promising results, with some compounds exhibiting significantly lower IC50 values than the standard drug, acarbose. bohrium.com
The 4-aminoquinoline scaffold, a close structural relative of the 3-aminopyridine core, has been a cornerstone of antimalarial drug discovery for decades. This has inspired research into related heterocyclic systems for their potential activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Novel 4-cyano-3-methylisoquinoline inhibitors have been synthesized and shown to potently inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum. While initially designed to target the parasite's protein kinase A (PfPKA), these compounds were found to have minimal activity against this enzyme, suggesting they act on a different, yet critical, target within the parasite. Additionally, hybrid molecules combining the 4-aminoquinoline pharmacophore with other heterocyclic systems like pyrano[2,3-c]pyrazole have been developed and shown to possess antimalarial activity, with some compounds exhibiting IC50 values in the low micromolar range against P. falciparum.
| Compound Class | Parasite Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidinedone derivative | P. falciparum | IC50 | 0.033 | |
| Pyrazolo[3,4-b]diazepine derivative | Plasmodium parasite | IC50 | 11.3 ± 2.3 |
Antiepileptic and Neurotherapeutic Applications
Derivatives of this compound have emerged as a scaffold of interest in the exploration of novel treatments for neurological disorders, including epilepsy and neurodegenerative diseases. Research into this class of compounds has revealed potential mechanisms of action that could be harnessed for therapeutic benefit.
One area of investigation has been the interaction of cyanopyridine derivatives with adenosine receptors, which are implicated in the suppression of seizures. A study focused on amino-3,5-dicyanopyridine derivatives, a class of compounds that includes the this compound core structure, identified them as potent ligands for the adenosine A1 receptor. nih.gov This receptor is a known target for antiepileptic therapies due to its role in modulating neuronal excitability. The research highlighted that specific amino-3,5-dicyanopyridines exhibited high affinity for the rat A1 adenosine receptor, with some compounds showing Ki values in the nanomolar range. nih.gov For instance, compound 6c from the study demonstrated a particularly high affinity with a Ki of 0.076 nM. nih.gov The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring and at other positions on the pyridine core significantly influenced the binding affinity to the adenosine A1 receptor. nih.gov
Beyond epilepsy, the neurotherapeutic potential of cyanopyridine derivatives extends to neurodegenerative conditions such as Alzheimer's disease. Research into cyanopyridine-triazine hybrids has identified these compounds as potential multi-target agents for Alzheimer's therapy. nih.govresearchgate.net These hybrids have been shown to inhibit acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's, and to reduce neuronal death induced by oxidative stress and Aβ1-42 induced cytotoxicity. nih.gov Specifically, compounds 4d and 4h from one study displayed significant inhibitory activity against AChE with IC50 values of 0.059 µM and 0.080 µM, respectively. nih.gov Molecular modeling suggested that these compounds could interact with both the catalytic active site and the peripheral anionic site of AChE. nih.gov
Furthermore, while not direct derivatives of this compound, studies on the related compound 4-aminopyridine (4-AP) offer insights into the potential neuroprotective mechanisms of this chemical class. In a model of Alzheimer's disease, 4-AP was found to suppress microglial activation and provide neuroprotection. nih.gov In a mouse model of Parkinson's disease, 4-AP demonstrated a neuroprotective effect on dopaminergic neurons by reducing oxidative stress and apoptosis. nih.gov These findings suggest that the aminopyridine scaffold may possess inherent neuroprotective properties that could be further explored and optimized in derivatives of this compound.
Table 1: Antiepileptic and Neurotherapeutic Activity of Selected Cyanopyridine Derivatives
| Compound | Target | Activity | Research Finding |
|---|---|---|---|
| Amino-3,5-dicyanopyridine derivative (6c) | Adenosine A1 Receptor | High Affinity (Ki = 0.076 nM) | Potentially useful for the treatment of epilepsy due to its high affinity for the A1 adenosine receptor. nih.gov |
| Cyanopyridine-triazine hybrid (4d) | Acetylcholinesterase (AChE) | Potent Inhibition (IC50 = 0.059 µM) | A promising candidate for Alzheimer's disease therapy due to its strong inhibition of AChE and neuroprotective effects. nih.gov |
| Cyanopyridine-triazine hybrid (4h) | Acetylcholinesterase (AChE) | Potent Inhibition (IC50 = 0.080 µM) | Demonstrates significant AChE inhibitory activity, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.gov |
| 4-Aminopyridine | Microglia and Dopaminergic Neurons | Neuroprotection | Suppressed microglial activation in an Alzheimer's model and protected dopaminergic neurons in a Parkinson's model. nih.govnih.gov |
Anti-tuberculosis Research
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents with new mechanisms of action. Derivatives of this compound, specifically those containing a cyanopyridone moiety, have been investigated as potential inhibitors of essential mycobacterial enzymes.
One key target in M. tuberculosis is thymidylate kinase (MtbTMPK), an enzyme crucial for DNA synthesis. nih.govpasteur.frnih.gov Researchers have synthesized and evaluated a series of aryl-shifted cyanopyridone analogues for their ability to inhibit MtbTMPK and their whole-cell activity against M. tuberculosis. nih.gov While many of these compounds showed limited direct inhibitory potency against the MtbTMPK enzyme, several analogues exhibited promising antitubercular activity in whole-cell assays, suggesting they may act through other mechanisms or require metabolic activation. nih.gov
A significant finding from this research was the identification of analogue 11i , which demonstrated a tenfold increase in antitubercular activity compared to a previously reported compound, with a minimum inhibitory concentration (MIC) of 1.2 µM against the H37Rv strain of M. tuberculosis. nih.govpasteur.frnih.gov The structure-activity relationship studies revealed that the cyanopyridone core and a sulfoxide group were critical for the antimycobacterial activity. nih.gov
Further research into cyanopyridine derivatives has also shown their potential as antimycobacterial agents. A study on the synthesis of 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-pyridines reported that these compounds were screened for their antitubercular activity. researchgate.net The primary screening was conducted at a concentration of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. researchgate.net
The collective findings from these studies underscore the potential of the this compound scaffold in the development of new anti-tuberculosis drugs. The ability to modify the structure at various positions allows for the fine-tuning of activity and exploration of structure-activity relationships to identify more potent and selective compounds.
Table 2: Anti-tuberculosis Activity of Selected Cyanopyridone Derivatives
| Compound | Target Strain | MIC (µM) | Key Research Finding |
|---|---|---|---|
| Analogue 11a | M. tuberculosis H37Rv | Modest Activity | Oxidation of the methylthio group to a sulfoxide resulted in modest antitubercular activity. nih.gov |
| Analogue 11i | M. tuberculosis H37Rv | 1.2 | Showed a 10-fold more potent antimycobacterial activity than the literature compound, making it a promising lead for further investigation. nih.govpasteur.frnih.gov |
| 2-Amino-3-cyano-4-aryl-6-(3,5-dibromo-4-methoxyphenyl)pyridines | M. tuberculosis H37Rv | Screened at 6.25 µg/mL | Demonstrates the potential of this class of cyanopyridine derivatives as antitubercular agents. researchgate.net |
Coordination Chemistry and Metal Complexation of 3 Amino 4 Cyanopyridine
Ligand Characteristics and Coordination Behavior of 3-Amino-4-cyanopyridine
There is no available research data detailing the specific ligand characteristics, coordination modes, or general coordination behavior of this compound. While its structure suggests potential coordination sites via the pyridine (B92270) nitrogen, the amino group nitrogen, and the cyano group nitrogen, no experimental studies have been published to confirm its behavior as a monodentate, bidentate, or bridging ligand.
Synthesis and Physicochemical Characterization of Metal Complexes
No published methods or experimental data were found describing the synthesis and physicochemical characterization of metal complexes specifically involving this compound as a ligand.
Complexation with Transition Metals (e.g., Co(II), Ni(II), Cu(II), Cr(III))
There are no scientific reports on the successful complexation of this compound with transition metals such as cobalt(II), nickel(II), copper(II), or chromium(III).
Determination of Coordination Geometry (e.g., Octahedral) and Metal-to-Ligand Stoichiometry
In the absence of any synthesized complexes, there is no information regarding the coordination geometry or the metal-to-ligand stoichiometry for any this compound metal complexes.
Biological Activities of this compound Metal Complexes
The biological activities of metal complexes of this compound have not been investigated or reported in the scientific literature.
Future Research Directions and Unresolved Challenges for 3 Amino 4 Cyanopyridine
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 3-amino-4-cyanopyridine and its derivatives, while established, presents ongoing challenges related to yield, reaction conditions, and environmental impact. Traditional methods can suffer from long reaction times, harsh conditions, and low yields google.comsemanticscholar.orgpatsnap.com. Future research is critically focused on developing more efficient, economical, and greener synthetic routes.
A significant area of development is the refinement of multicomponent reactions (MCRs). One-pot, four-component reactions involving an aldehyde, a ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297) have emerged as a powerful strategy for assembling the 2-amino-3-cyanopyridine (B104079) core. scielo.brscispace.com The use of novel and reusable catalysts, such as copper nanoparticles on charcoal (Cu/C) or nanostructured Na2CaP2O7, has shown promise in improving yields and simplifying purification processes. scielo.brmdpi.com Further exploration of heterogeneous catalysts is essential to enhance recyclability and reduce waste. researchgate.net
Microwave-assisted organic synthesis (MAOS) represents another key direction. semanticscholar.org Solvent-free microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields for 2-amino-3-cyanopyridine derivatives, aligning with the principles of green chemistry. researchgate.net Future work should aim to broaden the substrate scope for these microwave-assisted, solvent-free protocols.
Table 1: Comparison of Synthetic Methodologies for Aminocyanopyridine Derivatives
| Method | Catalyst/Conditions | Advantages | Challenges/Future Work | Reference(s) |
|---|---|---|---|---|
| Conventional Heating | Ammonium Acetate | Established method | Long reaction times, lower yields | semanticscholar.org |
| Multicomponent Reaction | Copper Nanoparticles on Charcoal | High yields, catalyst is recyclable | Optimizing catalyst stability over many cycles | scielo.br |
| Microwave-Assisted | Solvent-Free | Rapid reaction times (7-9 mins), high yields | Expanding substrate and scaffold diversity | semanticscholar.orgresearchgate.net |
| Green Catalysis | Nanostructured Na2CaP2O7 | Environmentally friendly, catalyst reusability | Assessing scalability for industrial production | mdpi.com |
Exploration of Undiscovered Reactivity Patterns for Enhanced Molecular Diversity
The functional groups of this compound—the amino group, the cyano group, and the pyridine (B92270) ring itself—offer a rich platform for chemical modification. However, the full extent of its reactivity remains to be explored. Future research should focus on uncovering novel transformations to generate greater molecular diversity for applications in drug discovery and materials science.
The cyano and amino groups are versatile handles for constructing fused heterocyclic systems. For instance, they serve as key precursors for synthesizing pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activity, through cyclization reactions with reagents like formamide. mdpi.com Similarly, novel approaches have led to the formation of oxazolo[5,4-b]pyridines. nih.gov The discovery of new cyclization partners and reaction cascades starting from the this compound core is a primary objective.
Furthermore, the pyridine ring can participate in various C-H functionalization and coupling reactions. Recent advances in photoredox and metal-catalyzed reactions could open new avenues for derivatization at the C2, C5, and C6 positions, which are often less accessible through classical methods. The development of metal-free radical addition/coupling mechanisms using pyridine-boryl radicals also presents a novel strategy for C-4 substitution. acs.org Investigating these modern synthetic techniques could unlock access to previously unattainable analogs with unique electronic and steric properties.
Integration of Advanced Computational Approaches for Predictive Design
The integration of computational chemistry is poised to revolutionize the design and discovery of novel this compound derivatives. In silico methods can predict molecular properties, simulate interactions with biological targets, and guide synthetic efforts, thereby saving time and resources. scribd.com
Molecular docking and molecular dynamics simulations are already being used to elucidate the binding modes of cyanopyridine-based inhibitors with various protein targets, including kinases like Pim-1, VEGFR-2, and HER-2. nih.govnih.govacs.org These studies help identify key pharmacophoric features and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov Future efforts should focus on using these insights to design next-generation derivatives with enhanced binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) studies and machine learning models can be developed to predict the biological activity of virtual libraries of this compound analogs before their synthesis. By correlating structural features with activity data, these models can prioritize the most promising candidates for synthesis and testing. Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are essential for optimizing the drug-like characteristics of new compounds early in the discovery pipeline. nih.gov
Rational Design of Therapeutically Potent Agents with Improved Selectivity and Efficacy
The this compound scaffold is a "privileged structure" found in numerous compounds with potent biological activities, particularly as anticancer agents. nih.govresearchgate.netnih.gov These derivatives have shown efficacy by inhibiting critical cancer-related pathways and proteins, such as STAT3, survivin, and various kinases. acs.orgnih.govnih.gov The central challenge for future research is the rational design of new agents with improved potency, selectivity, and efficacy.
A key strategy involves targeting specific protein isoforms or mutant forms that are drivers of disease. For example, designing inhibitors that are selective for EGFR mutants like EGFRT790M could overcome drug resistance in cancer therapy. nih.gov Computational modeling combined with medicinal chemistry expertise will be instrumental in designing molecules that can exploit subtle differences in the ATP-binding pockets of different kinases to achieve selectivity. nih.govmdpi.com
Another promising direction is the development of dual- or multi-target inhibitors. Since cancer is a multifactorial disease, molecules that can simultaneously modulate multiple key targets, such as VEGFR-2 and HER-2, may offer superior therapeutic benefits. nih.govmdpi.com The design of such agents requires a deep understanding of the structural biology of the targets and the structure-activity relationships (SAR) of the cyanopyridine scaffold.
Table 2: Selected Biological Targets of this compound Derivatives
| Target Protein/Pathway | Therapeutic Area | Example Derivative Type | Reference(s) |
|---|---|---|---|
| Pim-1 Kinase | Cancer | Cyanopyridinones | nih.govacs.org |
| VEGFR-2 / HER-2 | Cancer | Cyanopyridones, Pyrido[2,3-d]pyrimidines | nih.govmdpi.com |
| Survivin | Cancer | Substituted 3-Cyanopyridines | nih.gov |
| STAT3 Pathway | Cancer | Aminocyanopyridines | nih.gov |
| IKK-β | Inflammation | 2-Amino-3-cyanopyridines | semanticscholar.orgscispace.com |
| EGFR (WT and T790M) | Cancer | Fused Pyridines | nih.gov |
Addressing Scalability and Sustainability in Research-Scale Production
While many novel synthetic methods are developed at the laboratory scale, their translation to larger-scale production for advanced preclinical and clinical studies presents significant challenges. Future research must address issues of scalability and sustainability from the outset.
The development of continuous flow chemistry processes for the synthesis of this compound and its derivatives is a highly attractive goal. Flow chemistry offers advantages in terms of safety, reproducibility, and scalability, allowing for the efficient production of larger quantities of material.
Sustainability also requires a focus on "green chemistry" principles. rasayanjournal.co.in This includes minimizing the use of hazardous solvents, developing reactions that can be performed in environmentally benign media like water or ethanol, and using catalytic rather than stoichiometric reagents. mdpi.comresearchgate.net The lifecycle of catalysts is also a key consideration; developing robust, easily recoverable, and reusable catalysts is paramount for creating economically viable and environmentally responsible synthetic processes. scielo.br Addressing these challenges will be crucial for realizing the full therapeutic and commercial potential of this compound-based compounds.
Q & A
What frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound?
- Methodological Answer :
- PICO : Define Population (e.g., catalytic systems), Intervention (e.g., ligand modification), Comparison (e.g., unmodified ligands), Outcome (e.g., turnover frequency) .
- FINER : Ensure questions are Feasible (lab resources), Interesting (novelty in heterocyclic chemistry), Novel (understudied substituent effects), Ethical (waste management), and Relevant (drug discovery applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
